icFSP1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound icFSP1 is a member of the 3-phenylquinazoline class of compounds. It has been identified as a potent inducer of ferroptosis, a form of iron-dependent cell death characterized by the oxidative destruction of cellular membranes. This compound has shown significant potential in cancer therapy by sensitizing cancer cells to ferroptosis .
準備方法
The synthesis of icFSP1 involves a small molecule library screen to identify potent ferroptosis inducers. The compound is derived from the 3-phenylquinazoline class, which is known for its ability to alter the activity of ferroptosis suppressor protein-1 (FSP1). The specific synthetic routes and reaction conditions for this compound have not been detailed in the available literature .
化学反応の分析
icFSP1 primarily induces ferroptosis by triggering phase separation of ferroptosis suppressor protein-1. This process involves the subcellular relocalization of ferroptosis suppressor protein-1 from the membrane, forming cellular foci and condensates that coincide with increased lipid peroxidation . The compound does not directly alter the activity or expression levels of ferroptosis suppressor protein-1 but instead induces phase separation, which is dependent on the N-terminal myristoylation domain and intrinsically disordered regions of ferroptosis suppressor protein-1 .
科学的研究の応用
icFSP1 has shown significant promise in various scientific research applications, particularly in cancer therapy. It has been demonstrated to strongly inhibit tumor growth in vivo by promoting phase separation of ferroptosis suppressor protein-1 and inducing ferroptosis in cancer cells .
作用機序
The mechanism of action of icFSP1 is based on triggering phase separation of ferroptosis suppressor protein-1. This process involves the subcellular relocalization of ferroptosis suppressor protein-1 from the membrane, forming cellular foci and condensates that coincide with increased lipid peroxidation . The compound does not inhibit the enzyme activity of ferroptosis suppressor protein-1 directly but instead induces phase separation, which is dependent on the N-terminal myristoylation domain and intrinsically disordered regions of ferroptosis suppressor protein-1 .
類似化合物との比較
icFSP1 is unique in its ability to induce ferroptosis through phase separation of ferroptosis suppressor protein-1. This mechanism of action distinguishes it from other ferroptosis inducers, such as iFSP1, which directly inhibit the enzyme activity of ferroptosis suppressor protein-1 . Other similar compounds include various ferroptosis inducers that target different pathways involved in ferroptosis, such as glutathione peroxidase 4 inhibitors and iron chelators .
特性
分子式 |
C26H25N3O5 |
---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-16-27-21-8-6-5-7-20(21)26(31)29(16)19-11-9-18(10-12-19)28-24(30)15-17-13-22(32-2)25(34-4)23(14-17)33-3/h5-14H,15H2,1-4H3,(H,28,30) |
InChIキー |
QLTZGMMQMVZODD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。